3-Bromo-1H-indol-7-ylamine hydrochloride - 1263378-52-4

3-Bromo-1H-indol-7-ylamine hydrochloride

Catalog Number: EVT-1816626
CAS Number: 1263378-52-4
Molecular Formula: C8H8BrClN2
Molecular Weight: 247.52 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bromoindoles represent a class of indole derivatives where one or more hydrogen atoms on the indole ring are replaced by bromine atoms. These compounds are not naturally occurring and are typically synthesized in the laboratory. Bromoindoles serve as important building blocks in organic synthesis due to the reactivity of the bromine substituent. They are frequently employed in various research areas, including medicinal chemistry, materials science, and chemical biology. []

Synthesis Analysis
  • Direct Bromination: This method involves the direct bromination of indole using a brominating agent, such as bromine or N-bromosuccinimide (NBS). [] The regioselectivity of bromination can be controlled by the choice of solvent and reaction conditions.
  • Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions. [] Using a brominated arylhydrazine or ketone allows for the incorporation of the bromine atom into the desired position of the indole ring.
  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer versatile routes to substituted indoles. [] Employing a brominated indole as one of the coupling partners allows for the introduction of various substituents at the bromo-substituted position.
Molecular Structure Analysis

The molecular structure of bromoindoles is characterized by the presence of a bromine atom(s) attached to the indole ring system. The position of the bromine substituent can significantly influence the molecule's reactivity and physicochemical properties. [] Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to determine the three-dimensional structure and analyze the structural features of bromoindole derivatives.

Chemical Reactions Analysis
  • Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of different functional groups at the bromo-substituted position. []
  • Cross-Coupling Reactions: Bromoindoles are suitable substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, facilitating the formation of carbon-carbon bonds. []
Mechanism of Action
  • Enzyme Inhibition: Bromoindoles have been reported to inhibit various enzymes, including cyclin-dependent kinases (CDKs), bacterial cystathionine γ-lyase (bCSE), and histone deacetylases (HDACs). [, , ] Inhibition typically occurs through binding to the enzyme's active site, preventing substrate binding and/or catalytic activity.
  • Receptor Binding: Certain bromoindoles exhibit affinity for specific receptors, including serotonin (5-HT) receptors and dopamine receptors. [, ] The binding affinity and selectivity for different receptor subtypes are influenced by the substitution pattern on the indole ring.
  • DNA Intercalation: Some bromoindole derivatives can intercalate into DNA, potentially interfering with DNA replication and transcription. [] This interaction is often governed by the planarity and electronic properties of the indole ring system.
Applications
  • Medicinal Chemistry: Bromoindoles serve as valuable building blocks for the synthesis of bioactive molecules with potential therapeutic applications. They have been investigated for their anticancer, antibacterial, antifungal, and antiviral activities. [, , ]
  • Chemical Biology: Bromoindoles are utilized as probes and tools to study biological processes and pathways. Fluorescently labeled bromoindoles, for instance, can be employed for bioimaging applications. []

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

Compound Description: This compound is a novel organic salt synthesized from a Lewis acid-base reaction between 1,3,5-triaza-7-phosphaadamantane and 5-bromo-3-(4-methoxybenzylidene)-3H-indol-1-ium tetrafluoroborate. []

1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol

Compound Description: This compound is a bromoindole derivative characterized by single-crystal X-ray diffraction. []

Relevance: This compound shares the 5-bromo-1H-indol-yl core with 3-Bromo-1H-indol-7-ylamine hydrochloride. The key difference is the presence of a 2-(4-methoxyphenyl)ethan-1-ol substituent on the indole ring in this compound, compared to the 7-amino group in the target compound. []

4‐Bromo‐N‐(2‐phenyl‐1H‐indol‐7‐yl)benzene­sulfon­amide

Compound Description: This indole derivative is noted for its potential bioactivity, with the 4-bromobenzene­sulfonate group acting as a leaving group. []

(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone, hydrochloride

Compound Description: This compound represents a novel crystalline form (Form B) of the hydrochloride salt of (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone. It displays antagonistic activity towards the 5-HT2A receptor. [, ]

4-(3-(5-Bromo-1H-indol-3-yl)-2-oxoindolin-3-yl)-3-phenylisoxazol-5(2H)-one

Compound Description: The crystal structure of this compound has been determined through X-ray diffraction analysis. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

Compound Description: This compound is a potent inhibitor of complement factor B, a serine protease involved in the alternative pathway of the complement system. []

2-(4-Bromo-1H-indol-3-yl)acetonitrile

Compound Description: The crystal structure of this compound has been determined, revealing the molecule's planarity and hydrogen bonding patterns. []

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These two compounds are p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides studied for their crystal structures and hydrogen bonding patterns. []

Methyl-2-(2-(5-bromobenzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP)

Compound Description: MBIP is designed as a potential SPECT imaging agent targeting the translocator protein (TSPO). It conjugates two TSPO pharmacophoric moieties: benzoxazolone and indole. []

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

Compound Description: This compound was synthesized via an aza-alkylation/intramolecular Michael cascade reaction followed by desulfonative dehydrogenation. []

Relevance: Sharing the 1H-indol-3-yl core with 3-Bromo-1H-indol-7-ylamine hydrochloride, this compound lacks the bromine substituent and has a 2-(4-nitrobenzoyl)acetate group at the 3-position, distinguishing it from the target compound's structure. []

Ethyl 2-(3-acetyl-1H-indol-1-yl)acetate

Compound Description: This compound served as a starting material for synthesizing a library of heterocyclic systems incorporated into the indole moiety, aiming to evaluate their antiviral activity against Marek’s disease virus (MDV). []

2-(4-Hydroxy-phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

Compound Description: ERA-923 is a novel antiestrogen that demonstrates efficacy in inhibiting the growth of both tamoxifen-sensitive and tamoxifen-resistant tumors, without exhibiting uterotropic effects in preclinical models. []

(-)-(R)-5-[(1-Methyl-1H-indol-3-yl)carbonyl] -4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron) and its oxidation products

Compound Description: Ramosetron (YM060) is a potent 5-HT3 receptor antagonist. Its oxidation products, including 4-hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]4,5,6,7-tetrahydro-1H-benzimidazole, also exhibit varying degrees of 5-HT3 receptor antagonism. []

[4-(5-aminomethyl-2-fluorophenyl)piperidin-1-yl]-[7-fluoro-1-(2-methoxyethyl)-4-trifluoromethoxy-1H-indol-3-yl]-methanone

Compound Description: This compound, particularly its benzoate salt (Crystalline form A), demonstrates inhibitory activity against tryptase, a mast cell protease. []

Relevance: While sharing the core indole structure with 3-Bromo-1H-indol-7-ylamine hydrochloride, this compound lacks the bromine substituent and presents a distinct substitution pattern. It features a [4-(5-aminomethyl-2-fluorophenyl)piperidin-1-yl]methanone group at the 3-position, a fluorine atom at the 7-position, a 2-methoxyethyl group at the 1-position, and a trifluoromethoxy group at the 4-position, making it structurally dissimilar to the target compound. []

(+)-8,9-Dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4- yl)methyl]pyrido[1,2-a]indol-6(7H)-one hydrochloride (FK 1052)

Compound Description: FK 1052 is a potent 5-HT3 receptor antagonist. Its carbon-14 labeled version was synthesized to study its metabolism and distribution. []

Relevance: Unlike 3-Bromo-1H-indol-7-ylamine hydrochloride, FK 1052 features a more complex fused ring system, incorporating a pyrido[1,2-a]indol-6(7H)-one core instead of a simple indole. It also lacks the characteristic bromine and amine substituents found in the target compound. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds were synthesized and evaluated for their antibacterial activity. []

Relevance: These compounds share the imidazole ring with 3-Bromo-1H-indol-7-ylamine hydrochloride but are otherwise structurally distinct. They lack the indole core and instead contain a complex substituent incorporating a pyridine ring, an oxetane ring, and an amide group. []

(2-(6-Bromo-1H-indol-1-yl)acetyl)glycine (NL1), 5-((6-Bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2), and 3-((6-(7-Chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)- 1H-pyrazole-5-carboxylic acid (NL3)

Compound Description: These are selective inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production in pathogenic bacteria. []

2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride

Compound Description: This compound is designed as a pro-drug for the antibacterial agent 1-(2,4-dichlorophenyl)-2-phenylpropen-1-one, aiming to selectively target anaerobic bacteria. []

Relevance: This compound shares the hydrochloride salt form with 3-Bromo-1H-indol-7-ylamine hydrochloride but is otherwise structurally unrelated. It lacks the indole core and comprises a chlorinated phenylpropanone backbone with an imidazole substituent. []

4,4,4-Trifluoro-N-(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)-3-oxobutanamide, 4,4,4-Trifluoro-N-(6-methyl-2-phenyl-1H-indol-5-yl)-3-oxobutanamide, and N-(1,5-Dimethyl-2-phenyl-1H-indol-6-yl)-4,4,4-trifluoro-3-oxobutanamide

Compound Description: These compounds are substituted 1H-indol-5-ylamines studied for their potential antimicrobial activity. []

4-Hydroxy-8-phenyl-4-(trifluoromethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[2,3-h]-quinolin-2-one, 9-Hydroxy-5-methyl-2-phenyl-9-(trifluoromethyl)-1,6,8,9-tetrahydro-7H-pyrrolo-[2,3-f]quinolin-7-one, 6-Hydroxy-2,3-dimethyl-6-(trifluoromethyl)-1,6,7,9-tetrahydro-8H-pyrrolo[3,2-h]quinolin-8-one, and 1,2,3,9-Tetramethyl-6-(trifluoromethyl)-1,9-dihydro-8H-pyrrolo [3,2-h ]quinolin-8-one

Compound Description: These compounds are antimicrobial agents that exhibit dose-dependent SOS-inducing activity, suggesting a mechanism of action involving DNA damage in microbial cells. []

Relevance: These compounds differ significantly from 3-Bromo-1H-indol-7-ylamine hydrochloride in their core structure. They feature a pyrroloquinoline scaffold instead of the simple indole present in the target compound. Furthermore, these compounds lack the characteristic bromine and amine substituents found in 3-Bromo-1H-indol-7-ylamine hydrochloride. []

7-Hydroxy-pyranoflavylium cinnamate derivatives

Compound Description: This series of compounds were synthesized by functionalizing 7-hydroxy-pyranoflavylium with various cinnamic acids (4-dimethylamino-, 4-amino-, 4-bromo-, and trans-cinnamic acids). These derivatives exhibited a bathochromic shift in their UV-Visible spectra and enhanced chromatic stability compared to the parent pyranoflavylium. []

Relevance: These compounds are structurally unrelated to 3-Bromo-1H-indol-7-ylamine hydrochloride. They belong to the flavylium class of dyes and lack the indole core, bromine, and amine groups characteristic of the target compound. []

7,8-Dihydroindolo[2,3-d][1]benzazepin-6(5H)-one and analogues

Compound Description: These compounds, including the parent compound and its bromo and eight-membered ring analogues, are structurally related to paullone isomers, known inhibitors of tubulin polymerase and cyclin-dependent kinases (Cdks). []

Relevance: These compounds share the indole core with 3-Bromo-1H-indol-7-ylamine hydrochloride but differ significantly in their overall structure. They feature a fused seven-membered azepine ring to the indole core, forming the indolobenzazepine scaffold. They also lack the bromine substituent and 7-amino group present in the target compound. []

N-[2-(5-Bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20)

Compound Description: E20 is a tryptamine salicylic acid derivative exhibiting potent and broad-spectrum anticancer activity against various cancer cell lines, including gastric cancer cells (MGC-803). It induces G2/M cell cycle arrest and apoptosis and downregulates hexokinase 2 expression. []

(2E)-3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide (DG041) and (2E)-N-{[5-Bromo-2-(methyloxy)phenyl]sulfonyl}-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide (CM9)

Compound Description: DG041 and CM9 are selective antagonists of the prostaglandin EP3 receptor. They demonstrate inhibitory effects on bladder function, reducing bladder contractions and the visceromotor reflex in response to bladder distension. []

2‐Amino‐1,5‐dihydro‐5‐(1H‐indol‐3‐ylmethyl)‐4H‐imidazol‐4‐one and 2‐amino‐5‐[(6‐bromo‐1H‐indol‐3‐yl)methyl]‐3,5‐dihydro‐3‐methyl‐4H‐imidazol‐4‐one

Compound Description: These two new indole alkaloids were isolated from the sea anemone Heteractis aurora. []

3-Bromo-1H-pyrazolo[3,4-c]pyridine-7(6H)-one

Compound Description: This compound is a pyrazolopyridine derivative synthesized as a potential intermediate for various pharmaceutical and agrochemical applications. []

Relevance: Though sharing the "3-bromo" designation with 3-Bromo-1H-indol-7-ylamine hydrochloride, this compound belongs to a different chemical class. It features a pyrazolo[3,4-c]pyridine core structure instead of the indole ring system found in the target compound. []

1-[1-(2-Amino-pyridin-4-ylmethyl)-1H-indol-4-yl]-3-(5-bromo-2-methoxy-phenyl)-urea hydrochloride (JI-101)

Compound Description: JI-101 is an orally active, potent kinase inhibitor currently in phase II clinical trials for treating solid tumors. It exhibits good oral bioavailability and is primarily eliminated through feces. []

6-Bromo-1'-hydroxy-1',8-dihydroaplysinopsin, 6-Bromo-1'-methoxy-1',8-dihydroaplysinopsin, 6-Bromo-1'-ethoxy-1',8-dihydroaplysinopsin, (-)-5-Bromo-N,N-dimethyltryptophan, and (+)-5-Bromohypaphorine

Compound Description: These are brominated tryptophan derivatives isolated from marine sponges of the Thorectandra and Smenospongia genera. []

(2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic Acid

Compound Description: This compound was synthesized using a palladium-catalyzed aminocarbonylation reaction. []

Relevance: This compound is structurally dissimilar to 3-Bromo-1H-indol-7-ylamine hydrochloride. It lacks the indole core and features a benzodiazepine scaffold with a complex bipiperidinylcarbonyl substituent. []

7-Acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles

Compound Description: This series of compounds were synthesized from 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles via a multi-step reaction sequence involving oxime formation and Beckmann rearrangement. []

(E)-8,9-Dihydro-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[1,2-a]indol-6(7H)-one (10-demethyl FK 1052)

Compound Description: This compound serves as a key intermediate in the synthesis of the 5-HT3 receptor antagonist FK 1052. []

Relevance: This compound features a pyrido[1,2-a]indol-6(7H)-one core, similar to FK 1052, and lacks the bromine and amine substituents present in 3-Bromo-1H-indol-7-ylamine hydrochloride. Its relevance lies in its structural similarity to FK 1052 and its role as a precursor in its synthesis. []

N-n-propyl-N-(2-arylethyl)-5-(1H-benzimidazol-2-thione)-ethylamines and related heterocyclic congeners

Compound Description: This series of compounds was synthesized and evaluated for their affinity towards dopamine D1 and D2 receptors. []

Relevance: These compounds, while sharing the ethylamine group with 3-Bromo-1H-indol-7-ylamine hydrochloride, lack the indole core. They feature a benzimidazole or related heterocyclic core, making them structurally distinct from the target compound. []

Properties

CAS Number

1263378-52-4

Product Name

3-Bromo-1H-indol-7-ylamine hydrochloride

IUPAC Name

3-bromo-1H-indol-7-amine;hydrochloride

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

InChI

InChI=1S/C8H7BrN2.ClH/c9-6-4-11-8-5(6)2-1-3-7(8)10;/h1-4,11H,10H2;1H

InChI Key

BVCPFIIPYSHHLG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)NC=C2Br.Cl

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.